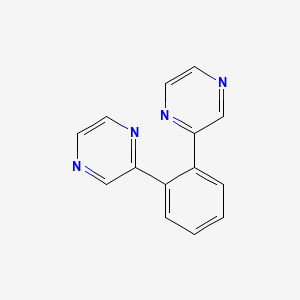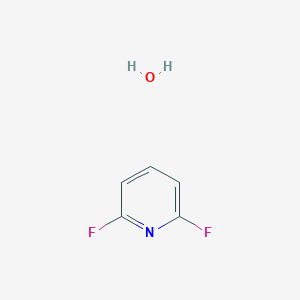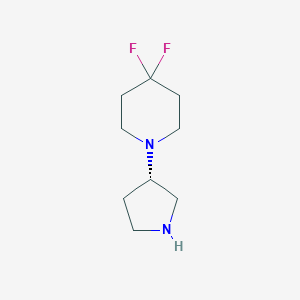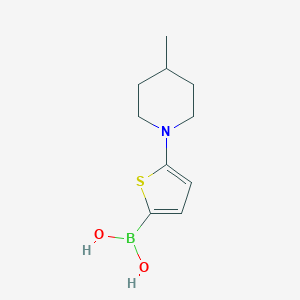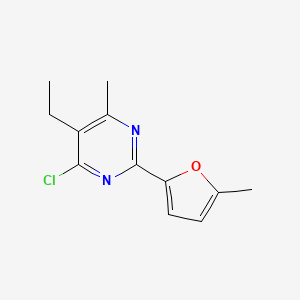
2,4,5-Trimethoxybenzyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₇H₂₀O₆S. It is a derivative of benzene, featuring a trimethoxyphenyl group and a methylbenzene sulfonate group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,4,5-trimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,4,5-Trimethoxybenzyl alcohol+4-Methylbenzenesulfonyl chloride→(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide or sulfonate ester derivatives, while oxidation and reduction reactions can lead to different functionalized aromatic compounds.
Scientific Research Applications
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The sulfonate group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of (2,4,5-trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate.
Trimethoprim: Contains a trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
(2,4,5-Trimethoxyphenyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of a trimethoxyphenyl group and a sulfonate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in scientific studies.
Properties
Molecular Formula |
C17H20O6S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2,4,5-trimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O6S/c1-12-5-7-14(8-6-12)24(18,19)23-11-13-9-16(21-3)17(22-4)10-15(13)20-2/h5-10H,11H2,1-4H3 |
InChI Key |
RPKOQDMHKQTMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


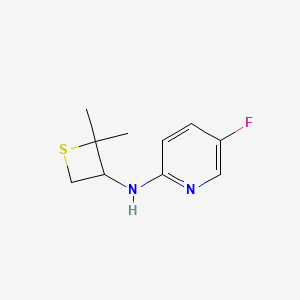
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
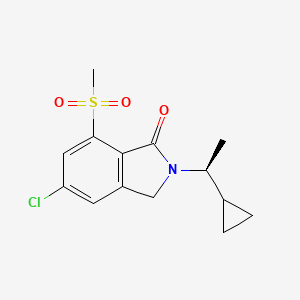
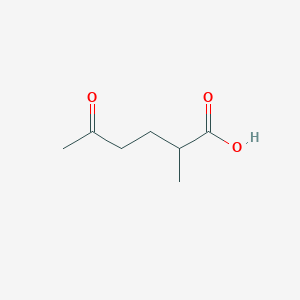

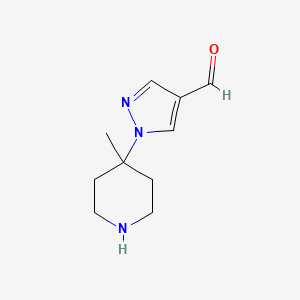
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

